4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Description
4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a 1H-pyrrole substituent at position 4.
Properties
IUPAC Name |
4-pyrrol-1-ylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPDLRNSCDDDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid typically involves the condensation of a cyclohexanone derivative with a pyrrole derivative. One common method includes the reaction of cyclohexanone with pyrrole in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Isomers on the Cyclohexane Core
The position of the pyrrole substituent on the cyclohexane ring significantly influences molecular properties and interactions. Key isomers include:
- Key Differences :
- Substituent Position : The 4-substituted isomer (target compound) offers distinct steric and electronic effects compared to 1- or 2-substituted analogs. For instance, the equatorial positioning of the pyrrole group in the 4-substituted derivative may enhance solubility or binding interactions in biological systems.
- Synthesis Challenges : Introducing substituents at the 4-position of cyclohexane often requires regioselective methods, such as transition-metal-catalyzed coupling reactions, which are more complex than those for 1- or 2-substituted derivatives [15].
Heterocyclic Core Analogs
Replacing the cyclohexane core with aromatic or heteroaromatic rings alters electronic properties and applications:
- Comparison :
- Aromaticity vs. Flexibility : The pyridine and pyrazole cores provide rigid, planar structures conducive to π-π stacking in drug design, whereas the cyclohexane core offers conformational adaptability for targeting diverse binding pockets.
- Functional Group Reactivity : The carboxylic acid group in all derivatives enables conjugation or salt formation, but the electron-withdrawing nature of pyridine may reduce acidity compared to cyclohexane-based analogs [12].
Cyclohexane Derivatives with Alternative Substituents
Substituents at position 4 of cyclohexane-1-carboxylic acid modulate biological and physical properties:
- Key Findings: Polar vs. Pharmacological Relevance: Pyrrole-substituted derivatives (e.g., the target compound) may exhibit enhanced binding to aromatic receptors compared to aliphatic-substituted analogs.
Biological Activity
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with mechanisms of action and relevant case studies.
Structural Characteristics
The compound features a cyclohexane ring, a pyrrole ring, and a carboxylic acid group. This arrangement allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent. The nitrogen atom in the pyrrole ring can form hydrogen bonds, while the carboxylic acid group facilitates further interactions through hydrogen bonding and ionic interactions.
Antimicrobial Properties
Research indicates that 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of pyrrole compounds can demonstrate potent activity against various bacterial strains. For instance, pyrrole benzamide derivatives have been reported to have minimal inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
| Compound Type | MIC (μg/mL) | Target Organism |
|---|---|---|
| Pyrrole Benzamide Derivatives | 3.125 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
| Control (Ciprofloxacin) | 2 | Escherichia coli |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it can inhibit tumor growth by interacting with specific cellular pathways. For example, it has shown selective cytotoxic effects on cancer cell lines such as MDA-MB-231 and BT-549, potentially through modulation of cell cycle-related proteins like cyclin-dependent kinases (CDK) and retinoblastoma protein (p-RB) .
Case Study:
In a study involving xenograft models of breast cancer, treatment with derivatives of 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been highlighted in research. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. This effect is particularly relevant for conditions like asthma and other respiratory diseases, where inflammation plays a key role .
The biological activity of 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is primarily mediated through its interaction with various enzymes and receptors. The pyrrole ring can engage in π-π stacking interactions, while the carboxylic acid group allows for hydrogen bonding with target biomolecules. These interactions can modulate enzyme activities and signal transduction pathways, leading to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
